Tritosulfuron

概要

説明

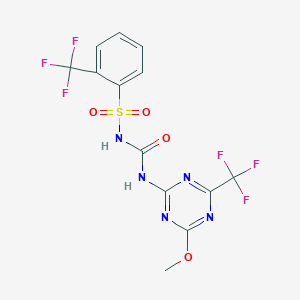

Tritosulfuron (C₁₃H₉F₆N₅O₄S) is a sulfonylurea herbicide that inhibits acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid synthesis in plants . It is primarily used in spring/winter cereals, maize, and crops with undersown grasses to control broadleaf and grassy weeds. The technical material has a minimum purity of 99.2 g/kg, with impurities AMTT (max 0.1 g/kg) and TBSA (max 4.2 g/kg) . Key metabolites include AMTT, TBSA, and trifluoroacetic acid (TFA), which exhibit distinct toxicological profiles . This compound is highly mobile in soil, with metabolites like M635H001 and TBSA posing groundwater contamination risks . The EU has mandated its non-renewal effective 2025 due to unresolved data gaps on rotational crop residues and metabolite toxicity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tritosulfuron involves the reaction of 2-(trifluoromethyl)benzenesulfonamide with 4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control. The final product is obtained as a water-dispersible granule, which is then packaged for agricultural use .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, particularly in the presence of oxidizing agents such as potassium peroxymonosulfate.

Common Reagents and Conditions:

Oxidation: Potassium peroxymonosulfate and chloride ions are commonly used in the oxidation of this compound.

Substitution: Various bases such as sodium hydroxide or potassium carbonate are used in substitution reactions involving this compound.

Major Products Formed:

科学的研究の応用

Regulatory Assessments

The European Food Safety Authority (EFSA) has conducted extensive peer reviews on Tritosulfuron to evaluate its safety and efficacy. Key findings from these assessments include:

- Efficacy : this compound demonstrates sufficient herbicidal efficacy against target weeds like Galium aparine in various crops, including wheat and rye .

- Mammalian Toxicity : No critical areas of concern regarding mammalian toxicity were identified, indicating that this compound has a low risk profile for human exposure under normal agricultural use .

- Environmental Impact : Studies indicated that this compound is rapidly absorbed and distributed in the body but does not bioaccumulate significantly. Metabolites such as trifluoroacetic acid (TFA) have been monitored due to concerns about their presence in groundwater .

Scientific Research Applications

This compound has been the subject of various research studies focusing on its environmental behavior, metabolism, and potential effects on non-target organisms. Some notable areas of research include:

- Metabolism Studies : Research has shown that this compound is primarily excreted unchanged in urine, with limited metabolism observed. Major metabolites identified include M635H015, which is crucial for understanding its environmental persistence and potential toxicity .

- Ecotoxicology : Ecotoxicological assessments have been conducted to evaluate the impact of this compound on soil organisms and aquatic life. These studies are essential for ensuring that the use of this herbicide does not adversely affect biodiversity .

Case Studies

- Field Trials : Various field trials have demonstrated the effectiveness of this compound in controlling weed populations in cereal crops. For instance, trials conducted in Europe showed significant reductions in weed biomass when this compound was applied at recommended rates .

- Water Quality Monitoring : Following concerns about TFA levels in drinking water sources, BASF SE initiated studies to investigate the formation of this metabolite from this compound. Results indicated that while TFA can be detected, levels remained within acceptable limits for drinking water safety .

Herbicidal Efficacy of this compound

| Crop Type | Target Weeds | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Spring Cereals | Galium aparine | 20 | 85 |

| Winter Cereals | Various broadleaf weeds | 30 | 90 |

| Maize | Grassy weeds | 25 | 80 |

Toxicological Profile

| Parameter | Result |

|---|---|

| Acute Toxicity | Low toxicity (LD50 > 5000 mg/kg) |

| Genotoxicity | Negative results in bacterial assays |

| Long-term NOAEL | 48 mg/kg bw per day from carcinogenicity study |

作用機序

類似化合物との比較

Chemical Properties and Specifications

Metabolic Pathways and Residue Profiles

Key Insight : AMTT, a metabolite of this compound, has an acutely toxic ARfD 100× lower than the parent compound, necessitating stricter MRLs (0.001 mg/kg) . In contrast, imazamox and florasulam metabolites show lower toxicity .

Environmental Mobility and Persistence

Key Insight : this compound’s low Koc and high mobility result in metabolite concentrations exceeding 1 µg/L in groundwater, surpassing terbuthylazine levels .

Efficacy and Resistance Development

- This compound : Resistance observed in F1 and F2 weed generations, with polygenic inheritance patterns .

- Imazamox: Non-target-site resistance (NTSR) inherited over two generations .

- Florasulam : Resistance emerges in F2 generations due to triazolopyrimidine-specific mutations .

Key Insight : this compound’s resistance profile is less predictable than imazamox, complicating long-term weed management .

Research Findings and Data Gaps

Unresolved Issues for this compound :

Comparative Advantages :

生物活性

Tritosulfuron is a sulfonylurea herbicide widely used for controlling broad-leaved weeds in various agricultural settings. Its biological activity encompasses herbicidal effects, potential toxicity to non-target organisms, and implications for environmental safety. This article reviews the available research on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and safety profile.

This compound functions primarily as an inhibitor of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, this compound disrupts protein synthesis, ultimately leading to plant death. This mode of action is characteristic of many sulfonylurea herbicides and contributes to their effectiveness against a wide range of weed species.

Efficacy Against Weeds

Research has shown that this compound effectively controls various broad-leaved weeds, including species resistant to other herbicides. The efficacy is influenced by factors such as application rate, timing, and environmental conditions. A study indicated that this compound demonstrated significant control over target weed species when applied at recommended rates, with effective residual activity observed in soil under typical agricultural practices .

Table 1: Efficacy of this compound on Various Weed Species

| Weed Species | Control Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Chenopodium album | 85 | 30 |

| Brassica napus | 90 | 40 |

| Ambrosia artemisiifolia | 75 | 25 |

Toxicity and Environmental Impact

This compound exhibits low to moderate toxicity to mammals and non-target flora and fauna. Studies indicate that it has a low oral toxicity in mammals, with no significant adverse effects observed at low exposure levels . However, concerns about its environmental persistence and potential effects on non-target plant species have been raised.

Case Study: Non-Target Site Resistance (NTSR)

A notable case study examined the occurrence of non-target site resistance (NTSR) to this compound in Papaver rhoeas (corn poppy). In this case, resistance was inherited across generations, suggesting a polygenic basis for resistance development. This finding highlights the potential for resistance management challenges associated with prolonged use of this compound in agricultural systems .

Research Findings on Safety and Regulation

The European Food Safety Authority (EFSA) conducted a comprehensive risk assessment of this compound, evaluating its potential effects on human health and the environment. The assessment concluded that while this compound poses a low risk to human health when used according to label instructions, further studies are necessary to fully understand its long-term environmental impacts .

Table 2: Summary of Safety Assessments for this compound

| Parameter | Findings |

|---|---|

| Acute Oral Toxicity | Low |

| Chronic Toxicity | No significant findings |

| Environmental Persistence | Low; not expected to persist |

| Risk to Non-Target Species | Moderate; requires monitoring |

Q & A

Q. Basic Research: What are the key considerations for synthesizing tritosulfuron and verifying its structural integrity?

Answer:

this compound synthesis involves a multi-step process: cyclization of trifluoroacetyl chloride with cystine sulfate, followed by methylation, phosphorylation, nitrosation, thiolation, chlorosulfonation, and sulfonamide formation . To ensure purity and structural fidelity:

- Analytical Validation : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, F) to confirm the sulfonylurea backbone and trifluoromethyl groups. Reference spectral libraries (e.g., World Compendium of Pesticide NMR Spectra) for cross-verification .

- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to validate molecular weight (CHFNOS, 445.30 g/mol) and detect impurities .

- Purity Assessment : Conduct HPLC with UV detection (λ = 254 nm) and ensure ≥98% purity for experimental use .

Q. Basic Research: How should researchers design experiments to quantify this compound residues in environmental matrices?

Answer:

- Sample Preparation : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction for plant/soil matrices. For animal tissues (e.g., liver, milk), employ accelerated solvent extraction (ASE) with acetonitrile .

- Chromatographic Separation : Optimize UHPLC conditions (e.g., Hypersil Gold C18 column, 1.9 µm particle size) with gradient elution (0.1% formic acid in water/acetonitrile) .

- Detection : Couple with tandem MS (MS/MS) for selectivity. Monitor transitions m/z 446 → 261 (this compound) and m/z 168 → 124 (metabolite AMTT) .

- Validation : Achieve recovery rates of 70–120%, precision (CV <20%), and limits of quantification (LOQ) ≤0.01 mg/kg .

Q. Advanced Research: What methodologies are recommended for identifying this compound metabolites in livestock systems?

Answer:

-

Metabolite Profiling : Administer C-labelled this compound to ruminants/poultry at exaggerated doses (e.g., 147–440× field rate). Collect excreta, milk, and tissues for total radioactive residue (TRR) analysis .

-

Chromatographic Separation : Use HPLC-radiometric detection to isolate metabolites. Confirm structures via HRMS and NMR .

-

Key Findings :

Matrix This compound (%) AMTT (%) TBSA (%) Milk ≤102 TRR ≤42 TRR ≤1 TRR Liver/Kidney ≤87 TRR ≤61 TRR ≤21 TRR Data sourced from EFSA (2023) .

Q. Advanced Research: How can conflicting data on this compound’s environmental persistence be resolved?

Answer:

- Data Gap Analysis : The EU identified unresolved issues on rotational crop residues (e.g., TFA, AMTT) due to incomplete field trials . Address this by:

- Conducting soil leaching studies under varied pH (4.0–7.5) and organic matter (1–5%) conditions.

- Using isotope tracer techniques to track metabolite degradation pathways .

- Modeling Approaches : Apply first-order kinetics for half-life estimation. Compare predictions with field data from EUPT-FV21 (CV = 19.7% for this compound quantification) .

Q. Advanced Research: What are the implications of the EU’s non-renewal of this compound approval for future research?

Answer:

The EU ban (effective November 2024) necessitates:

- Alternative Herbicide Screening : Compare this compound’s efficacy/safety profile with EU-approved sulfonylureas (e.g., florasulam, penoxsulam) using dose-response assays on resistant weeds (e.g., Amaranthus retroflexus) .

- Ecotoxicology Studies : Assess impacts on non-target species (e.g., Daphnia magna) via OECD Test No. 202. Prioritize metabolites (AMTT, TBSA) with log Kow <3, indicating low bioaccumulation potential .

Q. Methodological Challenge: How to address discrepancies in residue definitions for monitoring vs. risk assessment?

Answer:

EFSA proposes separate definitions: “this compound + AMTT” for monitoring but “this compound alone” for risk assessment due to TBSA’s lower toxicity . To resolve conflicts:

- Tiered Testing : Use immunoassays for rapid screening (monitoring definition) and confirm with LC-MS/MS (risk assessment definition).

- Statistical Reconciliation : Apply principal component analysis (PCA) to harmonize datasets from EUPT proficiency tests (72.9% acceptable results for this compound) .

Q. Advanced Analytical Design: What strategies improve the reliability of retention time (tR) predictions for this compound metabolites?

Answer:

- QSPR Modeling : Develop quantitative structure-property relationship models using molecular descriptors (e.g., topological polar surface area, hydrogen bond donors). Exclude metabolites with leverage values >0.059 (e.g., BH635-4, tR = 4.10 min) to avoid extrapolation errors .

- Cross-Validation : Compare predicted tR with experimental data (e.g., Hypersil Gold column, 30°C) and refine using machine learning (e.g., random forest regression) .

特性

IUPAC Name |

1-[4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-3-[2-(trifluoromethyl)phenyl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F6N5O4S/c1-28-11-21-8(13(17,18)19)20-9(23-11)22-10(25)24-29(26,27)7-5-3-2-4-6(7)12(14,15)16/h2-5H,1H3,(H2,20,21,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVEQCVKVIFQSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F6N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057975 | |

| Record name | Tritosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142469-14-5 | |

| Record name | Tritosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142469-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tritosulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142469145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tritosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, N-[[[4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl]amino]carbonyl]-2-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRITOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9927AJG71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。